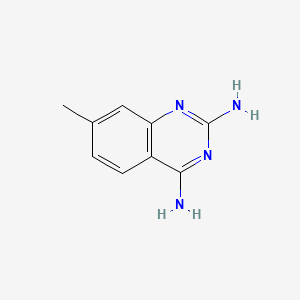

7-methylquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXJVZWJQHECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181501 | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27018-16-2 | |

| Record name | 7-Methyl-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27018-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 7 Methylquinazoline 2,4 Diamine and Analogues

General Synthetic Pathways for Quinazoline-2,4-Diamines

The construction of the quinazoline-2,4-diamine (B158780) core can be achieved through several synthetic routes. These pathways often start from readily available precursors and involve key cyclization and substitution reactions.

Synthesis from 2-Amino-6-methylbenzoic Acid Intermediates

One fundamental approach to constructing the quinazoline (B50416) skeleton involves the use of anthranilic acid derivatives. For the synthesis of 7-methylquinazoline-2,4-diamine, the corresponding 2-amino-6-methylbenzoic acid would be a logical starting material. A general and established method involves the cyclization of anthranilic acids with urea (B33335) to form quinazoline-2,4-diones. acs.orgnih.gov In the case of this compound, this would yield 7-methylquinazoline-2,4-diol, which exists in the tautomeric dione (B5365651) form (7-methylquinazoline-2,4(1H,3H)-dione). bldpharm.com Subsequent treatment of this intermediate with a chlorinating agent like phosphorus oxychloride furnishes the corresponding 2,4-dichloro-7-methylquinazoline (B1370469). acs.orgnih.gov This dichloro intermediate is a versatile precursor for the introduction of amino groups.

Another route starting from 2-aminobenzoic acid derivatives involves reaction with formamide (B127407) or isocyanates to yield quinazolinone intermediates. researchgate.net For instance, the reaction of 2-aminobenzoic acid with isocyanates can lead to 1,3-disubstituted quinazoline-2,4(1H,3H)-diones. researchgate.net

A different strategy employs the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. acs.orgorganic-chemistry.orgnih.gov This method allows for the efficient synthesis of N4-substituted 2,4-diaminoquinazolines. acs.orgorganic-chemistry.orgnih.gov The process involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system. acs.orgorganic-chemistry.orgnih.gov

Sequential Substitution Reactions on 2,4-Dichloroquinazoline (B46505) Precursors

The most common and versatile method for synthesizing 2,4-diaminoquinazolines, including the 7-methyl derivative, relies on the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines. acs.orgnih.govmdpi.com The two chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit different reactivities, allowing for controlled, stepwise amination.

The first amination typically occurs at the more reactive C4 position. mdpi.comstackexchange.com This initial substitution can often be carried out under milder conditions, sometimes even at cold temperatures. stackexchange.com The introduction of an electron-donating amino group at the C4 position deactivates the quinazoline ring towards further nucleophilic attack. stackexchange.com Consequently, the displacement of the second chlorine atom at the C2 position requires more forcing conditions, such as higher temperatures. stackexchange.com This differential reactivity allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines by using different amines in each step.

Solid-phase synthesis has also been employed for creating libraries of 2,4-diaminoquinazolines. nih.gov This approach involves attaching an amine to a polymer support, followed by reaction with a 2,4-dichloroquinazoline derivative. nih.gov Subsequent displacement of the second chlorine with another amine and cleavage from the resin yields the desired products. nih.gov

Regioselective Nucleophilic Aromatic Substitution (SNAr) Approaches in Quinazoline Synthesis

The regioselectivity of the SNAr reaction on 2,4-dichloroquinazolines is a critical aspect of their synthesis. As mentioned, the substitution at the C4 position is generally favored. mdpi.com Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This theoretical finding is consistent with the experimentally observed regioselectivity. mdpi.com

While the C4 position is typically more reactive, the regioselectivity can be influenced by the nature of the nucleophile and the substituents on the quinazoline ring. wuxiapptec.comnih.govwuxiapptec.com For instance, in the related 2,4-dichloropyrimidine (B19661) system, strong electron-donating or electron-withdrawing groups on the ring can alter the preferred site of substitution. wuxiapptec.com In some cases, a mixture of C2 and C4 substituted products may be obtained. wuxiapptec.com However, for the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline precursors, the initial substitution at the C4 position is a well-established and reliable method. mdpi.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs. These modifications can be broadly categorized into substitutions at the exocyclic amino groups and alterations to the benzenoid ring.

N2 and N4 Exocyclic Amine Substitutions

The exocyclic amino groups at the N2 and N4 positions are prime sites for functionalization. A wide variety of substituents can be introduced at these positions to explore structure-activity relationships for various biological targets. This has been demonstrated in the synthesis of numerous N2,N4-disubstituted quinazoline-2,4-diamines with potential antibacterial and antileishmanial activities. acs.orgnih.govresearchgate.netacs.orgnih.gov

The sequential SNAr reaction on 2,4-dichloro-7-methylquinazoline is the key strategy to achieve differential substitution at the N2 and N4 positions. By carefully selecting the amines and reaction conditions, a vast array of derivatives can be prepared. For example, one amine can be introduced at the C4 position, followed by the introduction of a different amine at the C2 position. acs.orgnih.gov This allows for the synthesis of compounds with distinct substituents at each of the exocyclic nitrogens.

Benzenoid Ring Modifications (e.g., 7-Methyl, Halogenation, other positional substitutions)

In addition to the 7-methyl group, the benzenoid portion of the quinazoline ring can be further modified to fine-tune the properties of the molecule. Halogenation is a common modification, and introducing substituents like halides at various positions on the benzene (B151609) ring can significantly impact biological activity. For example, the introduction of a halide or an alkyl substituent at the 6-position of N2,N4-disubstituted quinazoline-2,4-diamines has been shown to enhance antibacterial activity against multidrug-resistant bacteria. nih.gov

The synthesis of these modified analogs typically starts from a correspondingly substituted anthranilic acid. For instance, to introduce a substituent at the 6-position, a 5-substituted-2-aminobenzoic acid would be used as the starting material. The general synthetic pathways described earlier, such as cyclization to the quinazoline-2,4-dione followed by chlorination and amination, can then be applied. acs.orgnih.gov

Preparation of Specific Analogues (e.g., N4-Furan-2-ylmethyl-N2-isopropyl-7-methylquinazoline-2,4-diamine)

The synthesis of specifically substituted analogues such as N4-Furan-2-ylmethyl-N2-isopropyl-7-methylquinazoline-2,4-diamine highlights the adaptability of quinazoline chemistry. The preparation of this and similar compounds generally follows a convergent synthetic route, which begins with the formation of a key intermediate, 2,4-dichloro-7-methylquinazoline. This intermediate allows for the sequential and regioselective introduction of different amine substituents.

The general synthetic pathway commences with a substituted anthranilic acid, which undergoes cyclization to form a quinazoline-2,4-dione. This dione is then chlorinated to produce the highly reactive 2,4-dichloroquinazoline intermediate. The chlorine atoms at the C2 and C4 positions exhibit differential reactivity, with the C4 position being more susceptible to nucleophilic attack. This chemical distinction allows for a controlled, stepwise amination.

A representative synthetic scheme for N,N'-disubstituted quinazoline-2,4-diamines involves the initial reaction of the 2,4-dichloroquinazoline intermediate with a primary amine, such as a substituted benzylamine, at room temperature. This reaction selectively yields the 4-amino-2-chloroquinazoline derivative. Subsequent reaction with a second, distinct amine, for instance, isopropylamine, at an elevated temperature, results in the displacement of the remaining chlorine atom at the C2 position to afford the final N2,N4-disubstituted quinazoline-2,4-diamine. rsc.org

Specifically, the synthesis of N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine has been reported in the context of identifying novel therapeutic agents. nih.gov This compound has been noted for its promising activity in pre-clinical studies, underscoring the importance of this synthetic scaffold in drug discovery. nih.gov The synthesis would follow the aforementioned sequential amination of 2,4-dichloro-7-methylquinazoline, first with furan-2-ylmethanamine and then with isopropylamine.

The versatility of this synthetic approach is further demonstrated by the preparation of a variety of N2,N4-disubstituted quinazoline-2,4-diamines. nih.gov These syntheses typically proceed by reacting the 2,4-dichloroquinazoline with an amine to yield the 4-amino-2-chloroquinazoline intermediate, which is then reacted with a second amine to give the final product. nih.gov

Below is a data table summarizing the key steps and intermediates in the synthesis of N4-Furan-2-ylmethyl-N2-isopropyl-7-methylquinazoline-2,4-diamine.

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Conditions |

| 1 | 7-Methylanthranilic acid | Urea | 7-Methylquinazoline-2,4-dione | Cyclization |

| 2 | 7-Methylquinazoline-2,4-dione | POCl₃, PCl₅ | 2,4-Dichloro-7-methylquinazoline | Chlorination, 120 °C, 6 h |

| 3 | 2,4-Dichloro-7-methylquinazoline | Furan-2-ylmethanamine, Triethylamine | N4-(Furan-2-ylmethyl)-2-chloro-7-methylquinazolin-4-amine | THF, Room temperature, Overnight |

| 4 | N4-(Furan-2-ylmethyl)-2-chloro-7-methylquinazolin-4-amine | Isopropylamine | N4-(Furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine | 1,4-Dioxane, 120 °C, 48 h |

This systematic and adaptable synthetic methodology allows for the creation of a diverse library of this compound analogues, enabling detailed structure-activity relationship (SAR) studies and the optimization of their biological properties. rsc.org

Structure Activity Relationship Sar Investigations of 7 Methylquinazoline 2,4 Diamine Derivatives

Positional Impact of Substituents on Biological Potency

The potency of compounds derived from the 7-methylquinazoline-2,4-diamine core is intricately linked to the substituents at three primary locations: the N2 and N4 amine positions and the benzenoid ring of the quinazoline (B50416) system.

The amino groups at the C2 and C4 positions of the quinazoline ring are critical handles for modification and profoundly influence biological activity. Research into antileishmanial agents has demonstrated that disubstitution at these positions is a viable strategy for developing potent compounds. acs.org Similarly, in the context of anti-dengue virus research, a 2,4-diaminoquinazoline derivative emerged as a potent lead from high-throughput screening, initiating extensive SAR studies at these positions. nih.gov

In one series of potential antitumor agents, researchers synthesized 2-anilino-4-alkylaminoquinazoline derivatives to probe the impact of varied substitutions. researchgate.net The findings revealed that the nature of the substituent on the N2-phenyl ring was a key determinant of activity. For instance, compounds featuring a 4-nitro substitution on the phenyl ring exhibited the highest inhibitory effects against several human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116). researchgate.net

The following table summarizes the cytotoxic activity of selected N2, N4-disubstituted quinazoline derivatives against the HCT-116 cell line, illustrating the impact of substituents. researchgate.net

| Compound | N2-Substituent | N4-Substituent | IC₅₀ (µM) against HCT-116 |

| 4a | 2-chlorophenyl | ethylamino | 12.0 |

| 4c | 4-nitrophenyl | ethylamino | 9.1 |

| 5b | 4-nitrophenyl | n-propylamino | 10.9 |

| 5d | 2,4-dichlorophenyl | n-propylamino | 11.5 |

This table is based on data from a study on 2,4-diaminoquinazolines as potential antitumor agents. researchgate.net

The substitution pattern on the benzenoid portion of the quinazoline ring plays a significant role in modulating biological potency. Systematic studies have been conducted to probe the steric and electronic effects of substituents at positions 5, 6, 7, and 8. acs.org In a study on antileishmanial quinazolines, the introduction of a methyl group at various positions was compared. The potency was found to follow the order of 8-position ≈ 6-position < 7-position ≈ 5-position, indicating that substitution at the 7-position is favorable for activity. acs.org

Further supporting this, research on EGFR kinase inhibitors has shown that incorporating electron-donating groups at the 6 and 7 positions of the quinazoline core generally increases the antiproliferative activity of the compounds. mdpi.com The 7-methyl group, being an electron-donating group, aligns with this finding. When comparing methyl- and methoxy-substituted quinazolines, the 7-methoxyquinazoline (B158907) was identified as a highly potent analog against L. donovani, with an EC₅₀ of 740 nM. acs.org

The table below details the effect of the position of a methyl group on the antileishmanial potency against L. donovani. acs.org

| Compound Base | Substituent Position | EC₅₀ (µM) against L. donovani |

| Quinazoline-2,4-diamine (B158780) | 5-Methyl | ~1.5 |

| Quinazoline-2,4-diamine | 6-Methyl | ~4.0 |

| Quinazoline-2,4-diamine | 7-Methyl | ~1.5 |

| Quinazoline-2,4-diamine | 8-Methyl | ~4.0 |

This table illustrates the relative potency based on the positional impact of a methyl group as described in antileishmanial studies. acs.org

The choice between alkyl and aromatic substituents, particularly at the N2 and N4 positions, can lead to significant differences in biological activity. In a series of 2,4-diaminoquinazolines investigated for anticancer properties, compounds were synthesized with an aromatic group (anilino) at the N2 position and an alkyl group at the N4 position. researchgate.net This specific arrangement was explored to understand the interplay between these two types of substituents. The results showed that while the N4-alkylamino moiety was kept relatively simple (e.g., ethylamino, n-propylamino), the major driver of potency was the substitution on the N2-anilino ring. For example, introducing electron-withdrawing groups like nitro or chloro at the para-position of the N2-phenyl ring led to the most potent compounds in the series. researchgate.net This suggests that for this particular scaffold, the electronic properties of the N2-aromatic substituent have a more dominant influence on activity than the steric bulk of the N4-alkyl substituent.

Modulation of Selectivity through Structural Variation

A critical goal in drug design is to achieve selectivity, where a compound potently affects its intended target while having minimal activity against other related targets, thereby reducing potential side effects. Structural variations of the quinazoline scaffold are a powerful tool for modulating such selectivity.

In the development of kinase inhibitors, for example, achieving selectivity between highly homologous enzymes like HER2 and EGFR is a significant challenge. nih.gov Lapatinib, a quinazoline-based inhibitor, potently inhibits both, leading to side effects from EGFR suppression. nih.gov Research has shown that selectivity for HER2 over EGFR can be systematically engineered. Structure-activity relationship analysis indicated that the aniline (B41778) moiety at the C4-position and substituents at the C6-position of the quinazoline core are key determinants of this selectivity. By optimizing these positions, a derivative, compound 7c, was identified that exhibited an IC₅₀ of 8 nM for HER2 and a remarkable 240-fold greater selectivity for HER2 over EGFR compared to lapatinib. nih.gov This demonstrates that targeted structural modifications on the quinazoline framework can effectively steer the compound's activity towards a specific biological target.

Rational Design Principles for Optimized Biological Activity

The development of potent and selective this compound derivatives is often guided by rational design principles, which leverage an understanding of the target structure and established medicinal chemistry strategies.

A fundamental aspect of the rational design of these compounds is understanding their chemical synthesis, particularly the regioselectivity of substitutions. The chlorine atoms at the C2 and C4 positions of a 2,4-dichloroquinazoline (B46505) precursor exhibit different reactivities. The C4 position is more susceptible to nucleophilic attack than the C2 position. beilstein-journals.orgnih.gov This inherent reactivity allows for selective, stepwise substitution, first at C4 and subsequently at C2, which is a cornerstone for the controlled synthesis of N2,N4-disubstituted derivatives. acs.org

Medicinal chemistry strategies such as the Topliss operational scheme have been successfully employed. This method provides a systematic approach for aromatic substitution to optimize potency by making sequential, logical modifications based on the activity of previously synthesized analogs. acs.org

Furthermore, computational methods like molecular docking are invaluable. Docking studies allow researchers to visualize how a designed molecule might fit into the binding site of a target protein, such as the ATP-binding site of a kinase. mdpi.com This insight helps in designing derivatives with improved affinity and in explaining observed SAR data. For instance, docking can reveal key hydrogen bond interactions, such as those between the quinazoline N1 nitrogen and a target protein, which are crucial for binding affinity. umich.edu The design of appropriate linkers to correctly orient functional groups within a binding site is another key principle derived from such structural insights. umich.edu

Mechanistic Investigations and Molecular Target Elucidation

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleic acids and amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. The 2,4-diaminoquinazoline scaffold is a known pharmacophore for DHFR inhibition.

Inhibition of Bacterial DHFR (e.g., Lactobacillus casei)

While direct inhibitory data for 7-methylquinazoline-2,4-diamine against Lactobacillus casei DHFR is not prominently available in the reviewed literature, extensive research has been conducted on closely related 7-substituted-2,4-diaminoquinazoline analogs. Specifically, a series of 7-aryl-2,4-diaminoquinazolines have been designed and evaluated as potent inhibitors of bacterial DHFR. nih.gov

These studies, utilizing structure-based design, have demonstrated that substitutions at the 7-position of the quinazoline (B50416) ring can lead to compounds with excellent, sub-100 picomolar potency against bacterial DHFR. nih.gov These compounds have shown significant antibacterial activity, particularly against Gram-positive pathogens, including strains resistant to the established DHFR inhibitor, trimethoprim (B1683648). nih.gov Although these findings pertain to 7-aryl derivatives, they underscore the potential of the 7-substituted 2,4-diaminoquinazoline scaffold as a source of potent bacterial DHFR inhibitors. The antibacterial activity of various N²,N⁴-disubstituted quinazoline-2,4-diamines has also been noted against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov

Inhibitory Activity of 7-Aryl-2,4-Diaminoquinazoline Analogs Against Bacterial DHFR

| Compound/Analog | Target Organism | DHFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| 7-Aryl-2,4-diaminoquinazolines | Bacterial | Sub-100 pM range | nih.gov |

Inhibition of Parasitic DHFR (e.g., Leishmania donovani, Trypanosoma brucei brucei, Pneumocystis carinii, Toxoplasma gondii, Cryptosporidium parvum)

The 2,4-diaminoquinazoline core is a recognized structural motif in the development of inhibitors against parasitic DHFR. However, specific inhibitory data for this compound against DHFR from Leishmania donovani, Trypanosoma brucei brucei, Pneumocystis carinii, Toxoplasma gondii, or Cryptosporidium parvum is not available in the reviewed scientific literature.

Research has shown that other substituted 2,4-diaminoquinazoline derivatives can be potent inhibitors of DHFR from opportunistic pathogens such as Pneumocystis carinii and Toxoplasma gondii. acs.org For instance, N9-substituted 2,4-diaminoquinazolines have been synthesized and evaluated for this purpose. These findings suggest that the quinazoline scaffold is a viable starting point for the design of antiparasitic agents targeting DHFR, though the specific contribution of a 7-methyl substituent has not been explicitly detailed.

Differential Inhibition of Mammalian versus Microbial DHFR

A critical aspect of developing effective and safe antimicrobial agents is achieving selective inhibition of the microbial target enzyme over its mammalian counterpart. For DHFR inhibitors, this selectivity is crucial to minimize host toxicity.

Studies on 7-aryl-2,4-diaminoquinazolines have focused on optimizing both antibacterial potency and selectivity. nih.gov The goal of such structure-based design efforts is to exploit differences between the active sites of bacterial and human DHFR to create compounds that bind more tightly to the former. The development of 7-aryl derivatives with potent, sub-nanomolar activity against bacterial DHFR suggests that a high degree of selectivity can be achieved within the 2,4-diaminoquinazoline class. nih.gov This indicates that while the general scaffold binds to DHFR, specific substitutions, such as those at the 7-position, are key determinants of species selectivity.

Other Identified Enzyme Targets

Beyond DHFR, the broader quinazoline scaffold has been investigated for its activity against other enzymatic targets.

Trypanothione (B104310) Reductase (TR) Inhibition

Trypanothione reductase (TR) is an enzyme unique to kinetoplastid parasites, such as Leishmania and Trypanosoma, and is essential for their redox metabolism and defense against oxidative stress. This makes it a prime target for the development of new antiparasitic drugs. nih.gov

However, a review of the current scientific literature did not yield any data on the specific inhibitory activity of this compound against trypanothione reductase. While various classes of molecules, including 2-iminobenzimidazoles, have been identified as TR inhibitors, the 2,4-diaminoquinazoline scaffold has not been highlighted in this context. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in a range of conditions.

While various quinazoline-based compounds have been developed as potent inhibitors of phosphodiesterases, particularly PDE4 and PDE5, there is no specific information in the reviewed literature regarding the inhibitory activity of this compound against any PDE isoform. nih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers broader effects on cellular pathways, including those central to cell survival and proliferation.

A significant mechanism of action for N2,N4-disubstituted quinazoline-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of precursors for both DNA and RNA. By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids, which is a key mechanism of their antibacterial activity. nih.govnih.gov This mode of action is distinct from that of other DNA-targeting agents like DNA-dependent protein kinase (DNA-PK) inhibitors. nih.gov

Many chemotherapeutic agents function by inducing DNA damage, which subsequently activates signaling networks that can lead to cell cycle arrest and/or apoptosis (programmed cell death). nih.gov The disruption of these pathways is a hallmark of cancer. nih.gov

Certain bioactive compounds have been shown to induce cell cycle arrest at specific phases. For instance, some alkaloids can cause an accumulation of cells in the G2/M phase, which is often a precursor to apoptosis. nih.gov This G2/M arrest, coupled with morphological changes and chromatin condensation, confirms the induction of apoptosis. nih.gov While these general mechanisms are well-established for various anticancer agents, specific studies detailing the direct effects of this compound on cell cycle progression and apoptosis induction are not extensively covered in the provided search results.

Mechanisms of Antibacterial Resistance Development

The development of bacterial resistance to antibiotics is a major global health challenge. researchgate.net N2,N4-disubstituted quinazoline-2,4-diamines have been investigated as potent antibacterial agents, particularly against multidrug-resistant strains like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govacs.org

A key advantage of this class of compounds is their limited potential for inducing resistance. researchgate.net Serial passage assays have shown that bacteria develop resistance to these quinazoline-2,4-diamines at a significantly lower rate compared to existing folic acid synthesis inhibitors like trimethoprim and sulfamethoxazole. nih.gov For example, one study observed only a 4-fold increase in the minimum inhibitory concentration (MIC) for the quinazoline derivatives, compared to a 64-fold and 128-fold increase for trimethoprim and sulfamethoxazole, respectively. nih.gov

The primary mechanism of antibacterial action is the inhibition of DHFR. nih.govnih.gov Therefore, resistance would most likely arise from mutations in the gene encoding DHFR that reduce the binding affinity of the inhibitor, or through the upregulation of efflux pumps that actively remove the drug from the bacterial cell. eco-vector.com The ability of some quinazoline derivatives to work synergistically with other antibiotics suggests complex interactions with bacterial resistance mechanisms. eco-vector.com

Anti-Biofilm Formation Mechanisms

While specific mechanistic studies on the anti-biofilm properties of this compound are not extensively available in the current body of scientific literature, research on structurally related N²,N⁴-disubstituted quinazoline-2,4-diamines provides valuable insights into the potential mechanisms of this class of compounds. These studies highlight the promising anti-biofilm capabilities of quinazoline derivatives, particularly against resilient, biofilm-forming pathogens.

Research focused on N²,N⁴-disubstituted quinazoline-2,4-diamines, including derivatives with substitutions at the 7-position, has demonstrated significant activity against the multidrug-resistant bacterium Acinetobacter baumannii. nih.gov This pathogen is notorious for its ability to form robust biofilms, contributing to its persistence in clinical environments. Studies have shown that optimized N²,N⁴-disubstituted quinazoline-2,4-diamines possess the ability to eradicate a substantial portion of cells within an established biofilm. nih.govnih.gov

The primary anti-biofilm mechanism appears to be linked to the bactericidal nature of these compounds. nih.gov They have been shown to impact the viability of bacterial cells that are encased within the protective biofilm matrix. nih.gov For instance, certain N²,N⁴-disubstituted quinazoline-2,4-diamines were found to eradicate 90% of A. baumannii cells within a biofilm at concentrations near their minimum inhibitory concentrations (MICs). nih.govnih.gov This suggests that the compounds can effectively penetrate the biofilm structure and exert their antimicrobial action on the resident cells.

Further investigations into the molecular target of this class of compounds have identified dihydrofolate reductase (DHFR) as a key enzyme that is inhibited. nih.gov By targeting the folic acid synthesis pathway, these quinazoline derivatives disrupt essential metabolic processes, leading to bacterial cell death. This potent bactericidal activity is a crucial factor in their ability to reduce biofilm viability.

More detailed analysis of specific N²,N⁴-disubstituted quinazoline-2,4-diamines revealed quantifiable reductions in biofilm viability. For example, two particular compounds, identified as compounds 26 and 29 in a key study, demonstrated a significant impact on established A. baumannii biofilms. nih.gov

| Compound | Concentration | Biofilm Viability Reduction (log) |

| Compound 26 | 50 µM | 1.4 |

| Compound 29 | 50 µM | 1.6 |

This interactive data table summarizes the reported reduction in biofilm viability of Acinetobacter baumannii by two N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) derivatives. nih.gov

Preclinical Pharmacological Evaluation of 7 Methylquinazoline 2,4 Diamine and Analogues

Antileishmanial Efficacy Studies

Quinazoline-2,4-diamines have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by Leishmania parasites.

In Vitro Potency against Intracellular Amastigotes (e.g., L. donovani, L. amazonensis, L. major)

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been synthesized and evaluated for their activity against the intracellular amastigote forms of Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. nih.govnih.gov These studies have led to the identification of quinazoline (B50416) derivatives with potent antileishmanial activity, exhibiting EC₅₀ values in the high nanomolar to low micromolar range. nih.gov

For instance, substitutions on the benzenoid ring of the quinazoline core have shown differential activity against various Leishmania species. The 7-methoxy substituted analogue demonstrated an EC₅₀ of 740 nM against L. donovani. nih.gov In contrast, the 8-methoxy substituted version was slightly more potent than the parent compound against L. amazonensis. nih.gov This highlights the importance of the substitution pattern in determining the spectrum of antileishmanial activity.

Further research has identified a quinazoline derivative, designated as quinazoline 23, which displayed notable efficacy. nih.gov The development of such compounds is crucial due to the limitations of current antileishmanial drugs, including the high rate of resistance to pentavalent antimonials and the severe side effects associated with amphotericin B. nih.gov

Table 1: In Vitro Antileishmanial Activity of Selected Quinazoline Analogues

| Compound/Analogue | Target Species | Potency (EC₅₀) | Reference |

|---|---|---|---|

| 7-Methoxyquinazoline (B158907) | L. donovani | 740 nM | nih.gov |

| 8-Methoxyquinazoline | L. amazonensis | Marginally more potent than reference | nih.gov |

| Quinazoline 23 | Leishmania spp. | Not specified | nih.gov |

In Vivo Efficacy in Murine Models of Visceral Leishmaniasis

The promising in vitro results have prompted the evaluation of these compounds in animal models of visceral leishmaniasis. nih.gov Murine models are extensively used to study the pathogenesis of leishmaniasis and to assess the efficacy of potential drug candidates. nih.gov

One particular N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780), quinazoline 23, demonstrated a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis when administered intraperitoneally. nih.gov Another study with a lead compound, front-runner 5, from a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, showed significant efficacy in a murine model of a different infection, suggesting the potential of this scaffold for in vivo activity. asm.orgnih.gov

These in vivo studies are a critical step in the preclinical pipeline, providing essential information on the compound's efficacy in a whole-organism system.

Selectivity Assessment against Mammalian Macrophage Cell Lines (e.g., J774A.1)

A crucial aspect of preclinical drug development is to ensure that the compound is selectively toxic to the pathogen and has minimal effects on host cells. Macrophage cell lines, such as J774A.1, are commonly used to assess the cytotoxicity of antileishmanial drug candidates, as macrophages are the primary host cells for Leishmania amastigotes. nih.govresearchgate.net

Studies on N²,N⁴-disubstituted quinazoline-2,4-diamines have included assessments of their toxicity towards human cells. nih.gov For instance, lead agents 4 and 5 from one study showed 50% lethal doses (LD₅₀s) of ≤23 μM for human cells, indicating a degree of selectivity. nih.gov The favorable physicochemical properties and the demonstrated antileishmanial efficacy, coupled with acceptable selectivity, make the N²,N⁴-disubstituted quinazoline-2,4-diamine series a viable platform for the development of new antileishmanial drugs. nih.gov

Antibacterial Efficacy Studies

The versatility of the quinazoline scaffold extends to antibacterial applications, with studies demonstrating activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.

Activity against Multidrug-Resistant Gram-Negative Bacteria (e.g., Acinetobacter baumannii, Escherichia coli)

N²,N⁴-disubstituted quinazoline-2,4-diamines have been identified as potent antibacterial agents against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii. asm.orgnih.gov This is particularly significant as A. baumannii is a critical priority pathogen for which new therapeutic options are urgently needed. biorxiv.org

Research has shown that optimizing the N²,N⁴-disubstituted quinazoline-2,4-diamines, for example by introducing a halide or an alkyl substituent at the 6-position, results in strong antibacterial activity against multidrug-resistant A. baumannii strains. nih.gov These compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μM and exhibit bactericidal activity. nih.gov Furthermore, they have shown the ability to eradicate a significant portion of cells within a biofilm at concentrations near their MICs. nih.gov In a murine model of lethal A. baumannii infection, a lead agent from this series was more effective than the control drug tigecycline, even at a lower dose. asm.orgnih.gov

Another class of related compounds, 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ), has also shown significant antibacterial activity against A. baumannii, including multidrug-resistant strains. mdpi.comnih.gov These PQZ compounds were found to be considerably more potent than trimethoprim (B1683648). mdpi.comnih.gov

Table 2: Antibacterial Activity of Quinazoline Analogues against Gram-Negative Bacteria

| Compound Class | Target Bacterium | Key Findings | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | MICs as low as 0.5 μM; bactericidal; antibiofilm activity; effective in vivo. | asm.orgnih.gov |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQZ) | Acinetobacter baumannii (MDR) | Significantly stronger activity than trimethoprim. | mdpi.comnih.gov |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The antibacterial spectrum of quinazoline-2,4-diamines also includes Gram-positive bacteria such as Staphylococcus aureus, a major cause of both community-acquired and hospital-acquired infections. researchgate.netnih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been synthesized and tested against multi-drug resistant S. aureus (MRSA), yielding compounds with MICs in the low micromolar range. researchgate.net These compounds have shown a low potential for resistance development and have demonstrated high efficacy in in vivo models, sometimes surpassing the activity of vancomycin. researchgate.net

The mechanism of action for some of these compounds is believed to be the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial survival. nih.gov Structure-based design has led to the discovery of 7-aryl-2,4-diaminoquinazolines with potent, sub-100 picomolar inhibitory activity against bacterial DHFR and good antibacterial activity against Gram-positive pathogens, including trimethoprim-resistant strains. nih.gov

Table 3: Antibacterial Activity of Quinazoline Analogues against Gram-Positive Bacteria

| Compound Class | Target Bacterium | Key Findings | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Staphylococcus aureus (MRSA) | Low micromolar MICs; low resistance potential; effective in vivo. | researchgate.net |

| 7-aryl-2,4-diaminoquinazolines | Staphylococcus aureus (including TMP-resistant) | Sub-100 picomolar potency against bacterial DHFR; good antibacterial activity. | nih.gov |

| N⁴-benzyl-N²-phenylquinazoline-2,4-diamine | Staphylococcus aureus | MIC of 25 µM; antibiofilm activity. | nih.gov |

Anti-mycobacterial Activity (Mycobacterium tuberculosis)

The 2,4-diaminoquinazoline class of compounds has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. researchgate.netnih.gov A comprehensive evaluation of this series has been conducted to assess its potential as a lead candidate for tuberculosis drug discovery. nih.gov

One study systematically examined three segments of a representative molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, to understand the structure-activity relationships that influence its potency. The key determinants for its activity were identified as the benzylic amine at the 4-position, the piperidine (B6355638) at the 2-position, and the N-1 (but not N-3) position. nih.gov A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov

To understand the mechanism of action, M. tuberculosis mutants resistant to this compound were isolated and sequenced. These mutants showed mutations in Rv3161c, a gene predicted to encode a dioxygenase. nih.gov This finding suggests that the compound may function as a pro-drug, being activated by this enzyme. nih.gov Further investigations into quinazoline derivatives have shown that compounds like 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) exhibit dose- and time-dependent bacteriostatic activity against mycobacteria. nih.gov The anti-mycobacterial action of DQYD is linked to the disruption of intracellular ATP homeostasis and an increase in DNA damage in the mycobacterium. nih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in healthcare, contributing to persistent infections. nih.gov The ability of bacteria like Staphylococcus aureus and Staphylococcus epidermidis to form biofilms on medical devices is a critical factor in implant-related infections. nih.gov

Research has explored the potential of quinazoline-based compounds to inhibit biofilm formation. One such compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, has demonstrated both antibacterial and antibiofilm activities against S. aureus and S. epidermidis. nih.gov The minimum inhibitory concentrations (MIC) were determined to be 25 µM for S. aureus and 15 µM for S. epidermidis. nih.gov

Significantly, at sub-MIC concentrations (20 µM for S. aureus and 10 µM for S. epidermidis), this compound was able to inhibit the formation of biofilms without affecting bacterial growth. This effect was confirmed through scanning electron microscopy. nih.gov Furthermore, surfaces coated with this quinazoline-based compound were shown to prevent bacterial adherence, a crucial first step in biofilm development. nih.gov

Below is an interactive data table summarizing the anti-biofilm activity of N4-benzyl-N2-phenylquinazoline-2,4-diamine.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Sub-MIC for Biofilm Inhibition |

| Staphylococcus aureus | 25 µM | 20 µM |

| Staphylococcus epidermidis | 15 µM | 10 µM |

Anticancer and Antiproliferative Activity Research

Quinazoline derivatives have been a focus of anticancer research due to their significant antiproliferative activities.

In Vitro Cytotoxicity Profiling in Human Tumor Cell Lines (e.g., NIH-NCI 60 panel)

The National Cancer Institute's (NCI) 60-cell line screen is a pivotal tool for identifying and characterizing novel anticancer agents. nih.govresearchgate.net This panel represents nine different types of human tumors and is used to assess the cytotoxic and cytostatic effects of compounds. researchgate.net

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated exceptionally high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel. nih.gov This compound exhibited GI50 values in the low to subnanomolar range (10⁻¹⁰ M level), indicating potent growth inhibition. nih.gov The NCI-60 screen provides comprehensive data on a compound's activity, including GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values across the 60 cell lines. nih.gov

Studies on Tubulin Binding and Tumor-Vascular Disrupting Potential

Tumor-vascular disrupting agents (VDAs) represent a novel approach in cancer therapy. Unlike angiogenesis inhibitors, VDAs target the established blood vessels within a tumor, leading to rapid vascular collapse and subsequent tumor cell death. nih.gov

Mechanistic studies have revealed that compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one act as tubulin-binding tumor-VDAs. nih.gov Microtubule-binding drugs are known to have antiangiogenic and vascular-disrupting properties. capes.gov.br These agents can disrupt the microtubule dynamics within endothelial cells, leading to changes in cell morphology and ultimately, vascular collapse within the tumor. nih.govcapes.gov.br

Research on this quinazoline-based compound and its analogues has shown that they inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. nih.gov The scaffold of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is considered a novel class of tubulin-binding tumor-VDAs. nih.gov

Antiparasitic Activity Beyond Leishmaniasis

The therapeutic potential of quinazoline derivatives extends to parasitic diseases beyond leishmaniasis.

Activity against Trypanosomes (e.g., Trypanosoma brucei brucei)

African trypanosomiasis, or sleeping sickness, is caused by the parasite Trypanosoma brucei. Research has identified 2,4-diaminoquinazoline derivatives as potential inhibitors of Trypanosoma brucei brucei. researchgate.net

A study screening a library of analogues of the antitrypanosomal hit MMV675968 (a 2,4-diaminoquinazoline) identified potent inhibitors. researchgate.net Two structural analogues, MMV1578647 and MMV1578445, showed significant activity. In silico studies suggested that these compounds could act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the parasite. researchgate.net Analogue MMV1578445 demonstrated fast and irreversible arrest of trypanosome growth. researchgate.net Further investigations revealed that these analogues could induce DNA fragmentation or apoptosis in the parasites. researchgate.net

The table below presents the activity of these analogues against T. brucei brucei.

| Compound ID | Reported Activity | Proposed Mechanism of Action |

| MMV1578647 | Potent antitrypanosomal activity | Inhibition of dihydrofolate reductase (DHFR) |

| MMV1578445 | Potent antitrypanosomal activity, fast and irreversible growth arrest | Inhibition of DHFR, induction of apoptosis |

Activity against Other Protozoan Parasites

Research into the activity of 7-methylquinazoline-2,4-diamine and its analogues against various protozoan parasites is an ongoing area of investigation. While specific data on this compound is limited in this context, the broader class of quinazoline derivatives has shown promise against several parasitic organisms. The structural similarities and shared chemical scaffolds suggest that this compound could also exhibit activity, warranting further investigation.

Anti-inflammatory Investigations

Quinazoline derivatives have been a subject of interest for their anti-inflammatory properties. mdpi.com These compounds are known to target various pathways involved in the inflammatory response. For instance, some quinazoline-based compounds act as selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitors, which are crucial in modulating immune cell functions. mdpi.com Leniolisib, a quinazoline derivative, has demonstrated potent inhibitory activity on neutrophils, basophils, mast cells, and other immune cells. mdpi.com Another well-known quinazoline-based drug, proquazone, is a non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Studies on various quinazoline derivatives have shown that the presence of certain chemical groups can enhance their anti-inflammatory effects. For example, electron-withdrawing groups at specific positions on the quinazoline ring have been associated with increased activity. mdpi.com Furthermore, the hybridization of the quinazoline moiety with other heterocyclic systems like thiazolidinone has been shown to improve anti-inflammatory potential. mdpi.com In a study of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives, several compounds exhibited good to potent anti-inflammatory activity, with one compound showing particularly high potency.

While direct studies on the anti-inflammatory effects of this compound are not extensively documented, the known activities of its parent structure and related analogues suggest a potential for similar properties. The mechanisms of action for these related compounds often involve the inhibition of key inflammatory mediators. For example, a quinoline (B57606) derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, has been shown to reduce levels of inflammatory markers such as MMP-9, IL-1β, and NF-kB in lung tissue. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect |

| Leniolisib | Phosphoinositol-3-kinase δ (PI3Kδ) inhibitor | Inhibition of various immune cell functions mdpi.com |

| Proquazone | Non-steroidal anti-inflammatory agent (NSAID) | Treatment of rheumatoid arthritis and osteoarthritis mdpi.com |

| 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative (compound 4) | Not specified | Potent anti-inflammatory activity (IC50 = 1.772 µg/ml) |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Reduction of inflammatory markers | Decreased levels of MMP-9, IL-1β, and NF-kB in lung tissue nih.gov |

Antiviral Investigations

The quinazoline scaffold has been identified as a promising template for the development of antiviral agents. nih.govmdpi.com High-throughput screening has led to the discovery of 2,4-diaminoquinazoline derivatives with potent inhibitory activity against dengue virus (DENV). nih.gov One such derivative, compound 4a, showed an EC50 of 0.15 μM. nih.gov Further optimization of this lead compound resulted in derivative 4o, which displayed even higher potency with an EC50 of 2.8 nM and a favorable pharmacokinetic profile. nih.gov

Another quinazoline derivative, 6-fluoro-quinazoline-2,4-diamine (DCR 137), was found to be a potent inhibitor of Chikungunya virus (CHIKV) and Ross River virus (RRV). mdpi.com In cell-based assays, DCR 137 demonstrated greater protection against CHIKV than the reference drug ribavirin. mdpi.com It was observed to inhibit the virus at a post-entry step of its life cycle, possibly by targeting a host factor essential for viral replication. mdpi.com The compound significantly reduced viral titers, with a 99.99% reduction at 24 hours post-infection. mdpi.com

Furthermore, 2-Methylquinazolin-4(3H)-one, a compound related to the quinazoline family, has shown significant antiviral activity against the H1N1 influenza A virus. nih.gov This compound was found to have the strongest anti-viral property among several constituents of a traditional Chinese herbal formula, with an IC50 of 23.8 μg/mL. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Virus | Potency (EC50/IC50) |

| 2,4-diaminoquinazoline derivative 4a | Dengue Virus (DENV-2) | 0.15 μM nih.gov |

| 2,4-diaminoquinazoline derivative 4o | Dengue Virus (DENV-2) | 2.8 nM nih.gov |

| 6-fluoro-quinazoline-2,4-diamine (DCR 137) | Chikungunya Virus (CHIKV) | Not specified (showed higher inhibition than ribavirin) mdpi.com |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | 23.8 μg/mL nih.gov |

Vasodilatory and Hypotensive Effects in Animal Models

Quinazoline derivatives have been extensively studied for their cardiovascular effects, particularly their ability to induce vasodilation and lower blood pressure. bohrium.comresearchgate.netnih.gov A specific analogue, N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine (compound 8), has been shown to have a potent vasodilator effect on resistance vessels, leading to an acute hypotensive effect in rats. bohrium.comresearchgate.netnih.gov This effect was found to be similar in potency to the calcium channel blocker nifedipine (B1678770) for lowering diastolic and mean arterial blood pressure. researchgate.net

The mechanism of action for the vasodilatory effect of compound 8 is multifactorial and appears to be endothelium-independent. bohrium.comresearchgate.net Studies on isolated mesenteric arteries revealed that its effects were mediated through the sGC/cGMP pathway, the opening of KCa channels, and the inhibition of calcium entry through receptor-operated Ca2+ channels. bohrium.comresearchgate.net

Other N²,N⁴-disubstituted quinazoline 2,4-diamines have also demonstrated vasorelaxant effects in rat pulmonary artery models, with EC50 values ranging from 0.58 ± 0.22 µM to over 30 µM. nih.govresearchgate.net The vasodilatory response in these analogues was highly correlated between endothelium-intact and denuded vessels, suggesting a direct effect on the vascular smooth muscle. nih.govresearchgate.net Furthermore, a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives displayed high binding affinity for alpha-1-adrenoceptors, leading to antihypertensive activity in spontaneously hypertensive rats. nih.gov

Table 3: Vasodilatory and Hypotensive Effects of Selected Quinazoline Derivatives

| Compound/Derivative | Animal Model | Key Findings |

| N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine (compound 8) | Wistar rats | Potent vasodilator and hypotensive effect, similar to nifedipine. bohrium.comresearchgate.netnih.gov |

| N²,N⁴-diamino quinazoline analogues | Rat pulmonary artery | Vasorelaxant effects with EC50s ranging from 0.58 ± 0.22 µM to >30 µM. nih.govresearchgate.net |

| 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives | Spontaneously hypertensive rats | High alpha 1-adrenoceptor affinity and antihypertensive activity. nih.gov |

Neuropharmacological Potential in Alzheimer's Disease Models

The development of multifunctional agents is a key strategy in the search for treatments for Alzheimer's disease (AD). Quinazoline derivatives have emerged as a promising scaffold in this area due to their ability to interact with multiple targets relevant to the disease's pathology. Several studies have explored the potential of quinazoline-based compounds as inhibitors of cholinesterases (AChE and BuChE) and modulators of amyloid-beta (Aβ) aggregation, both of which are central to AD. nih.gov

One study focused on the synthesis of novel spiroquinazoline (B1250128) derivatives and their evaluation as acetylcholinesterase (AChE) inhibitors and antioxidants. researchgate.net A synthesized spiroquinazoline derivative demonstrated a potent inhibitory effect on AChE with an IC50 value of 11.89 μmol/mL and also showed significant antioxidant activity. researchgate.net

Another area of investigation involves the creation of hybrid molecules that combine the pharmacophore of a known AD drug, such as tacrine, with a quinazoline structure. These hybrids are designed to have dual activity, such as inhibiting both cholinesterases and monoamine oxidase (MAO), which could provide a more comprehensive therapeutic effect. nih.gov While direct evidence for the neuropharmacological potential of this compound in AD models is not yet available, the promising results from related quinazoline derivatives highlight the potential of this chemical class for further investigation in the context of neurodegenerative diseases.

Table 4: Neuropharmacological Activity of Selected Quinazoline Derivatives in Alzheimer's Disease Models

| Compound/Derivative | Target/Activity | Potency (IC50) |

| Spiroquinazoline derivative | Acetylcholinesterase (AChE) inhibitor, Antioxidant | 11.89 μmol/mL (AChE) researchgate.net |

| Imidazole derivative (BuChE inhibitor) | Butyrylcholinesterase (BuChE) inhibitor | 0.10 µM nih.gov |

| N-phenylalkanamide derivative (AChE inhibitor) | Acetylcholinesterase (AChE) inhibitor | 41.0 nM nih.gov |

Advanced Computational and Spectroscopic Characterization in Research

Computational Chemistry Applications in Drug Design

Computational chemistry has become a cornerstone in the rational design of new therapeutic agents, allowing researchers to model and predict the behavior of molecules like 7-methylquinazoline-2,4-diamine, thereby saving significant time and resources.

Density Functional Theory (DFT) Calculations for Regioselectivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations are crucial for predicting molecular properties such as stability, reactivity, and regioselectivity in chemical reactions. For quinazoline (B50416) derivatives, DFT can be employed to determine the most likely sites for chemical modification and to understand the electronic properties that govern their biological activity.

For instance, theoretical chemical shift values for related quinoline (B57606) pharmaceutical derivatives have been determined using DFT calculations at the GIAO HF/6-31++G(d,p) level of theory, which are then compared with experimental NMR data to validate the computational model. Such approaches can elucidate the electron distribution within the this compound scaffold, highlighting the electron-donating or withdrawing effects of the methyl and diamine groups on the quinazoline ring system. This understanding is fundamental for designing derivatives with specific electronic characteristics to optimize target interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for compounds like this compound and in understanding the molecular basis of their activity.

Research on various 2,4-diaminoquinazoline derivatives has demonstrated their potential as inhibitors for several key enzyme targets in disease:

Dihydrofolate Reductase (DHFR): Structure-based drug design has led to the discovery of 7-aryl-2,4-diaminoquinazolines with potent inhibitory activity against bacterial DHFR, a crucial enzyme for DNA synthesis in bacteria. nih.gov

Epidermal Growth Factor Receptor (EGFR): Quinazoline-2,4,6-triamine derivatives, which are structurally similar to the target compound, have been designed and docked into the EGFR tyrosine kinase domain. These studies help in understanding the key interactions, such as hydrogen bonds with specific amino acid residues, that are responsible for inhibitory activity against cancer cell lines. researchgate.net

Tubulin: 2,4-diaminoquinazoline derivatives have been investigated as potential tubulin polymerization inhibitors. researchgate.net Docking simulations are used to predict the binding pose of these compounds in the colchicine (B1669291) binding site of tubulin, providing insights into their mechanism of action as anticancer agents. researchgate.net

These simulations provide critical data, such as binding energies and specific molecular interactions, which guide the optimization of lead compounds.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| 7-Aryl-2,4-diaminoquinazolines | Bacterial Dihydrofolate Reductase (DHFR) | Discovered compounds with sub-100 picomolar potency against bacterial DHFR, showing good antibacterial activity. nih.gov |

| Quinazoline-2,4,6-triamine derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Identified Met 769 as a key residue for hydrogen bond formation with the amine group on the quinazoline ring. researchgate.net |

| 2,4-Diaminoquinazoline derivatives | Tubulin | A possible binding pose was determined in the colchicine (COL) binding site, suggesting a mechanism of microtubule destabilization. researchgate.net |

| Substituted 4-hydrazinoquinazolines | Phosphodiesterase 7 (PDE7) | Docking studies supported in vitro findings and provided a basis for interaction patterns, including hydrogen bonds and π-π stacking. researchgate.net |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a detailed view of the conformational changes of both the ligand and the protein, offering a more dynamic and realistic model of the binding event.

For quinazoline derivatives, MD simulations have been crucial in:

Confirming Binding Poses: Researchers have used MD simulations to analyze the stability of docked quinazoline derivatives in the active sites of enzymes like EGFR-TK and PDE7A. researchgate.netnih.gov

Analyzing Interaction Stability: In studies of EGFR-TK inhibitors, MD simulations revealed that the hydrogen bond interactions with key residues, such as Met 769, are maintained with high occupancy throughout the simulation, confirming the residue's critical role in binding. nih.govresearchgate.net

These computational studies confirmed that Met 769 is a crucial residue in the interaction with various quinazoline inhibitors, lending strong support to the docking predictions. researchgate.net

In Silico Prediction of Drug-like Properties (e.g., Oral and CNS Availability)

Before costly synthesis and biological testing, the drug-like properties of a compound can be predicted using computational models. These in silico predictions evaluate a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This early assessment is vital for prioritizing candidates with a higher probability of success in clinical development. nih.gov

For quinazoline derivatives, various in silico tools and web servers are used to predict key properties:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

ADMET Prediction: Studies on quinazoline derivatives use software to predict parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for toxicity. researchgate.netresearchgate.netjapsonline.com For example, pyrazolylaminoquinazoline derivatives have been screened for carcinogenicity, mutagenicity, and LD50 values using predictors like Lazar and ProTox. researchgate.netjapsonline.com

Table 2: Key In Silico Predicted ADMET Properties for Drug Discovery

| Property Category | Predicted Parameter | Importance in Drug Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which a drug is absorbed from the gut into the bloodstream after oral administration. youtube.com |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether a compound can cross the BBB to act on targets within the Central Nervous System (CNS). youtube.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions, as CYPs are major enzymes in drug metabolism. |

| Excretion | Total Clearance (CLTOT) | Influences the dosing regimen and half-life of a drug. japsonline.com |

| Toxicity | Mutagenicity (Ames Test) | Predicts the likelihood of a compound causing genetic mutations, a major safety concern. japsonline.com |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity by predicting blockage of the hERG potassium channel. japsonline.com |

| Physicochemical | Lipinski's Rule of Five | Provides a quick assessment of "drug-likeness" and the likelihood of oral bioavailability. japsonline.com |

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel drugs based on the this compound scaffold can follow two primary computational strategies: ligand-based and structure-based drug design. japsonline.com

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target, typically determined through X-ray crystallography or NMR. japsonline.com As seen in the development of 7-aryl-2,4-diaminoquinazolines as DHFR inhibitors, SBDD allows for the rational design of molecules that fit precisely into the target's binding site, optimizing interactions for high potency and selectivity. nih.gov Molecular docking and MD simulations are core components of SBDD.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These approaches utilize the knowledge of a set of molecules known to be active on the target. By analyzing their common structural features (pharmacophore modeling) and developing quantitative structure-activity relationships (QSAR), researchers can design new molecules with a high probability of being active. japsonline.com The systematic exploration of structure-activity relationships by modifying different positions of the 2,4-diaminoquinazoline core is an example of a ligand-based approach to optimize biological activity. nih.gov

Spectroscopic and Analytical Research Techniques for Structural Elucidation

The definitive identification and characterization of this compound and its synthesized derivatives rely on a combination of modern spectroscopic and analytical methods. These techniques provide unambiguous proof of the molecule's structure, purity, and conformation.

Detailed spectroscopic analyses of closely related quinazoline analogs provide a template for the expected data for this compound. For example, the characterization of a substituted 2-phenylquinazolin-4-amine (B85525) involved a comprehensive suite of techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a quinazoline amine, characteristic peaks would include N-H stretching vibrations (around 3200-3500 cm⁻¹) and C=N stretching vibrations (around 1500-1600 cm⁻¹). researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements to further validate the elemental composition.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the purity of the compound and to isolate it from reaction mixtures. bldpharm.com

Table 3: Representative Spectroscopic Data for a Substituted Quinazoline Amine Analog

| Technique | Observation | Interpretation |

| ¹H-NMR (500MHz, DMSO-d₆) | δ 8.34 (1H, t, J=5.35 Hz), δ 8.24 (1H, d, J=8.16 Hz), δ 7.77 (2H, m) | Signals corresponding to the amine proton (H11) and aromatic protons on the quinazoline ring (H5, H7, H8). researchgate.net |

| ¹³C-NMR (125.7 MHz, DMSO-d₆) | δ 161.9 (C4), 159.2 (C2), 152.1 (C9), 114.5 (C5) | Resonances for the key carbon atoms of the quinazoline core, confirming the heterocyclic structure. researchgate.net |

| IR (cm⁻¹) | 3227 (N-H); 1589, 1573, 1536 (C=N); 1618 (C=C) | Presence of the amine N-H bond and characteristic stretching vibrations for the C=N and C=C bonds within the quinazoline ring system. researchgate.net |

| 2D NMR (HMBC) | Correlation between amine proton (H11) and quinazoline carbon (C4) | Confirms the point of attachment of the amine-containing side chain to the quinazoline core. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed for a complete structural assignment.

¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline ring system, the protons of the methyl group, and the protons of the two amino groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino groups and the methyl substituent. The protons of the amino groups would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the aromatic ring, helping to assign the specific positions of the protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be crucial for confirming the substitution pattern, for example, by observing a cross-peak between the protons of the methyl group at position 7 and the adjacent aromatic proton at position 8.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| NH₂ | 5.0 - 7.0 | br s |

| CH₃ | 2.3 - 2.5 | s |

Predicted values are based on data from analogous quinazoline derivatives. nih.govnih.govorientjchem.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 150 |

| C-NH₂ | 150 - 165 |

| CH₃ | 20 - 25 |

Predicted values are based on data from analogous quinazoline derivatives. nih.govsemanticscholar.orgnih.govumich.edu

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) is a powerful method for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the confirmation of its molecular formula (C₉H₁₀N₄).

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The high-resolution capability of the mass analyzer allows for the differentiation of compounds with the same nominal mass but different elemental compositions. This technique is also valuable for studying fragmentation patterns, which can provide further structural information. The fragmentation of the quinazoline ring system would be expected to yield characteristic product ions. For related quinazoline derivatives, HRMS has been successfully used to confirm their structures. nih.govnih.gov

Table 3: HRMS Data for a Related Quinazoline Derivative

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-2-phenylquinazolin-4-amine | 316.1250 | 316.1240 | nih.gov |

| 2-Phenyl-N-(p-tolyl)quinazolin-4-amine | 312.1501 | 312.1491 | nih.gov |

| 2-Phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine | 388.1661 | 388.1650 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amino groups are expected to appear as a pair of bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching vibrations of the quinazoline ring system would likely appear in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would also be present in the 1450-1600 cm⁻¹ range. In related 2-substituted quinazolin-4(3H)-ones, the amide carbonyl (C=O) stretch is a prominent feature, typically observed between 1657 and 1683 cm⁻¹. acs.org For 2,4-diaminoquinazoline derivatives, the absence of this strong carbonyl absorption and the presence of strong N-H and C=N bands are key diagnostic features.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (primary amine) | 3200 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (quinazoline ring) | 1600 - 1650 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

Data is based on characteristic IR frequencies and data from related quinazolinone derivatives. acs.orgresearchgate.netresearchgate.net

X-ray Crystallography of Related Quinazoline Structures

While a crystal structure for this compound itself may not be publicly available, the study of closely related quinazoline derivatives by single-crystal X-ray diffraction provides invaluable insights into the likely three-dimensional arrangement of the molecule. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on various quinazoline derivatives have revealed key structural features. For instance, the quinazoline ring system is generally planar. nih.gov The crystal packing of these molecules is often stabilized by a network of hydrogen bonds, particularly when hydrogen bond donors and acceptors, such as amino groups, are present. researchgate.net In the case of this compound, it is expected that the amino groups would participate in extensive intermolecular hydrogen bonding, influencing the crystal lattice. The planarity of the quinazoline core and the potential for hydrogen bonding are critical factors in how the molecule might interact with biological targets. The analysis of crystal structures of related compounds, such as N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, has shown that the quinazoline fragment is essentially planar. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Improved Selectivity and Potency

The development of novel analogues of quinazoline-2,4-diamines is a primary focus of ongoing research, aiming to enhance their selectivity and potency towards specific biological targets. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of these new chemical entities. For instance, substitutions at various positions of the quinazoline (B50416) ring have been shown to significantly influence biological activity.

Research on 6,7-dimethoxyquinazoline-2,4-diamines has demonstrated their potential as antimalarial agents. researchgate.net The synthesis and evaluation of approximately 150 different analogues revealed that specific substitutions at the N4-position and the 2-position of the quinazoline ring are crucial for antimalarial activity. researchgate.net Similarly, in the context of anticancer research, 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ekb.eg